Furan-2-yl-(4-phenylpiperidin-1-yl)methanone
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Overview
Description
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone typically involves the condensation of furan derivatives with piperidine and phenyl-containing compounds. One common method includes the use of a Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group in nitrofuran derivatives can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydroxylated compounds.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-(phenyl)methanone: Lacks the piperidine moiety, which may affect its biological activity.
4-Phenylpiperidin-1-yl)methanone: Lacks the furan ring, which may reduce its reactivity and pharmacological properties.
Uniqueness
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is unique due to the combination of the furan ring, phenyl group, and piperidine moiety. This structural arrangement enhances its chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
furan-2-yl-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCXYCJOSRNPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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